
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Complete Oxidation of Pesticides
A study by Pignatello and Sun (1995) discusses the complete oxidation of pesticides like metolachlor in water using the photoassisted Fenton reaction. This process could indicate the potential for compounds with similar structures, such as N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, to be involved in environmental remediation research, particularly in the degradation of harmful organic compounds in aquatic environments. The study highlights the efficiency of photoassisted oxidation in mineralizing complex organic molecules to simpler inorganic forms, suggesting a potential research application in environmental chemistry and pollutant degradation processes (Pignatello & Sun, 1995).
Synthesis and Reaction Studies
Research by Pimenova et al. (2003) on the synthesis and reactions of specific esters underscores the synthetic utility of complex organic molecules, including those with oxalamide structures, in creating heterocyclic compounds. This indicates a potential application of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in synthetic organic chemistry, especially in the development of novel pharmaceuticals or materials with specific desired properties (Pimenova et al., 2003).
Novel Synthetic Approaches
A study by Mamedov et al. (2016) on the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of oxiranes suggests the relevance of oxalamide compounds in innovative synthetic methodologies. This could imply the utility of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in developing new chemical synthesis routes or in the study of reaction mechanisms, providing valuable insights into the chemistry of oxalamides and their derivatives (Mamedov et al., 2016).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11-5-6-13(22-3)12(9-11)18-15(20)14(19)17-10-16(2,21)7-8-23-4/h5-6,9,21H,7-8,10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBDQCZXCCTPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(CCSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)
![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)
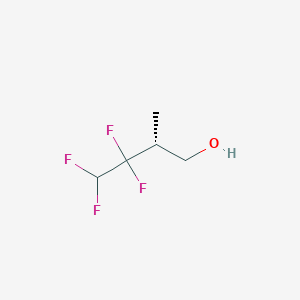
![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)
![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)
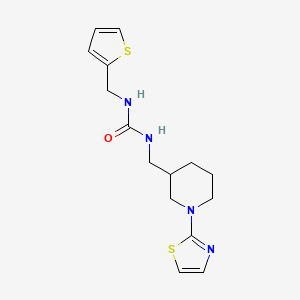
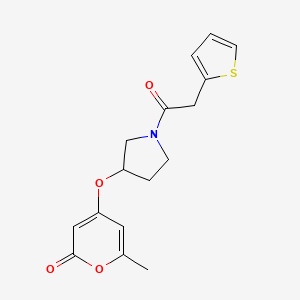
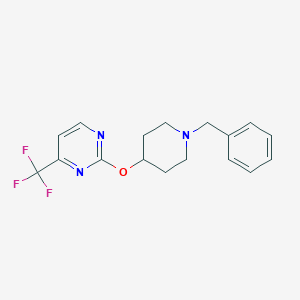

![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)
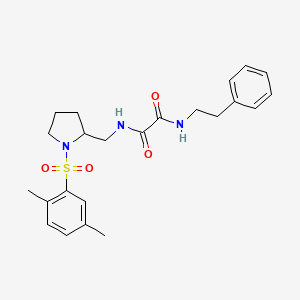
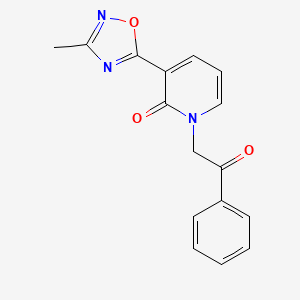
![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)